molecular formula C11H15ClN2O B3090587 (3S)-3-Benzyl-2-piperazinone hydrochloride CAS No. 1212300-41-8

(3S)-3-Benzyl-2-piperazinone hydrochloride

Cat. No.: B3090587
CAS No.: 1212300-41-8
M. Wt: 226.70
InChI Key: CMKMIBACCJYHFI-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Benzyl-2-piperazinone hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3S)-3-Benzyl-2-piperazinone hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is a piperazine derivative, a class of compounds known for their diverse pharmacological activities. The synthesis typically involves the cyclization of benzylamine with appropriate carbonyl compounds to form the piperazine ring. The hydrochloride salt form enhances solubility and bioavailability.

2.1 Antimicrobial Properties

Piperazine derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies have demonstrated that certain piperazine derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens, indicating their potential as antimicrobial agents .

2.2 Anticancer Activity

Recent studies highlight the anticancer potential of piperazine derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of receptor tyrosine kinases, which are critical in cancer signaling pathways .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Suryavanshi et al. evaluated a series of piperazine derivatives for antimicrobial properties. Among these, this compound was noted for its effectiveness against Gram-positive and Gram-negative bacteria, with an MIC value comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
(3S)-3-Benzyl-2-piperazinone16Staphylococcus aureus
(3S)-3-Benzyl-2-piperazinone32Escherichia coli

Case Study 2: Anticancer Efficacy

In a separate investigation focused on anticancer activity, this compound was tested against various cancer cell lines. The results indicated that it could significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer therapeutic.

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

  • Inhibition of Receptor Tyrosine Kinases : These kinases play crucial roles in cell signaling pathways associated with growth and proliferation.
  • Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis processes in bacterial cells, leading to cell lysis.

Properties

IUPAC Name

(3S)-3-benzylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKMIBACCJYHFI-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.